tert-butyl 7-(2-fluorophenyl)-1,1-dioxo-1lambda6,4-thiazepane-4-carboxylate
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Overview
Description
tert-Butyl 7-(2-fluorophenyl)-1,1-dioxo-1lambda6,4-thiazepane-4-carboxylate: is a synthetic organic compound that belongs to the class of thiazepanes. This compound is characterized by the presence of a thiazepane ring, which is a seven-membered ring containing both sulfur and nitrogen atoms. The tert-butyl group and the 2-fluorophenyl group are significant substituents that contribute to the compound’s unique chemical properties.
Mechanism of Action
The mechanism of action of these compounds often involves interaction with specific cellular targets, leading to changes in cell function . The exact targets and mode of action can vary widely depending on the specific compound and its chemical structure .
In terms of pharmacokinetics, factors such as absorption, distribution, metabolism, and excretion (ADME) can significantly impact a compound’s bioavailability . These properties are influenced by the compound’s chemical structure and can affect its efficacy and safety profile .
The action of these compounds can also be influenced by various environmental factors. For example, factors such as pH, temperature, and the presence of other compounds can affect the stability and efficacy of the compound .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 7-(2-fluorophenyl)-1,1-dioxo-1lambda6,4-thiazepane-4-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of a 2-fluorophenyl-substituted amine with a thioester or a thiolactone under basic conditions to form the thiazepane ring. The tert-butyl group is introduced through the use of tert-butyl isocyanide or tert-butyl chloroformate in the presence of a base .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates and their subsequent cyclization. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 7-(2-fluorophenyl)-1,1-dioxo-1lambda6,4-thiazepane-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfone group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfides.
Substitution: Substituted thiazepanes with various functional groups.
Scientific Research Applications
Chemistry: In chemistry, tert-butyl 7-(2-fluorophenyl)-1,1-dioxo-1lambda6,4-thiazepane-4-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds .
Biology and Medicine: Its thiazepane ring is a common motif in bioactive molecules, and the presence of the fluorophenyl group can enhance the compound’s biological activity and metabolic stability .
Industry: In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Comparison with Similar Compounds
- tert-Butyl 4-(2-fluorophenyl)piperazine-1-carboxylate
- tert-Butyl 4-(2-fluorophenyl)piperidine-1-carboxylate
Comparison: Compared to similar compounds, tert-butyl 7-(2-fluorophenyl)-1,1-dioxo-1lambda6,4-thiazepane-4-carboxylate has a unique seven-membered thiazepane ring, which distinguishes it from piperazine and piperidine derivatives. This structural difference can result in distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
IUPAC Name |
tert-butyl 7-(2-fluorophenyl)-1,1-dioxo-1,4-thiazepane-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22FNO4S/c1-16(2,3)22-15(19)18-9-8-14(23(20,21)11-10-18)12-6-4-5-7-13(12)17/h4-7,14H,8-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASDZDWSPHOJDEL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(S(=O)(=O)CC1)C2=CC=CC=C2F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22FNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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